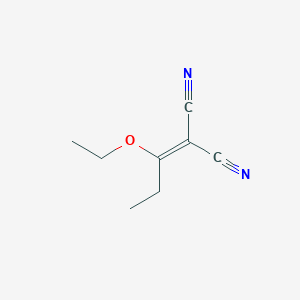
2-(1-Ethoxypropylidene)malononitrile
Vue d'ensemble
Description
2-(1-Ethoxypropylidene)malononitrile is an organic compound with the molecular formula C8H10N2O It is a derivative of malononitrile, characterized by the presence of an ethoxypropylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxypropylidene)malononitrile typically involves the reaction of malononitrile with 1,1,1-triethoxypropane in the presence of acetic anhydride. The reaction is carried out under reflux conditions for approximately 15 hours. After the reaction, the mixture is cooled and poured into water to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent use, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethoxypropylidene)malononitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Cobalt salt and sodium borohydride are commonly used reagents for the reduction of this compound.
Substitution: Various electrophilic reagents can be used for substitution reactions, often under basic conditions to facilitate the reaction.
Major Products
Applications De Recherche Scientifique
2-(1-Ethoxypropylidene)malononitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1-Ethoxypropylidene)malononitrile involves its reactivity at the methylene group, which can undergo various transformations. The electron-withdrawing nitrile groups enhance the compound’s reactivity, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being explored.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malononitrile: The parent compound, known for its high nitrogen content and reactivity.
Malononitrile Dimer:
Uniqueness
2-(1-Ethoxypropylidene)malononitrile is unique due to the presence of the ethoxypropylidene group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This uniqueness makes it valuable in the synthesis of specialized chemicals and potential pharmaceuticals .
Propriétés
IUPAC Name |
2-(1-ethoxypropylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-3-8(11-4-2)7(5-9)6-10/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMOSBIOUZALPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282739 | |
| Record name | (1-Ethoxypropylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35260-96-9 | |
| Record name | 35260-96-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Ethoxypropylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














